Ethyl 3-(6-fluoropyridin-3-yl)propanoate
Description
Ethyl 3-(6-fluoropyridin-3-yl)propanoate is a fluorinated pyridine derivative characterized by a propanoate ester backbone and a 6-fluoropyridin-3-yl substituent. The fluorine atom at the 6-position of the pyridine ring introduces significant electronic and steric effects, influencing reactivity, solubility, and biological interactions. This compound is of interest in medicinal chemistry and agrochemical research due to the versatility of the pyridine scaffold and the metabolic stability often conferred by fluorine substitution.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(6-fluoropyridin-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAFSHGABLIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methods
The compound is synthesized via condensation reactions between 6-fluoropyridin-3-yl derivatives and ethyl propanoate precursors. Modern approaches emphasize efficiency and yield optimization, often employing:
- Palladium-catalyzed cross-coupling reactions for constructing the fluoropyridine-propanoate linkage.
- Acid/base-catalyzed esterification or transesterification to form the ethyl ester group.
Key intermediates include halogenated pyridines (e.g., 6-fluoro-3-bromopyridine) and propanoate esters. Reaction conditions typically involve inert atmospheres, anhydrous solvents (e.g., THF, DMF), and temperatures ranging from 60–100°C.
Structural and Chemical Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cross-Coupling | High regioselectivity | Requires palladium catalysts |
| Direct Esterification | Simplified purification | Lower yields for bulky groups |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Fluoropyridine Ring
The 6-fluoropyridin-3-yl moiety undergoes selective nucleophilic substitution due to fluorine's electron-withdrawing effects. Key reactions include:
Research Findings :
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Fluorine substitution occurs regioselectively at the C6 position due to meta-directing effects of the ester group .
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Reactions require elevated temperatures (50–100°C) and polar aprotic solvents (DMF, THF) for optimal yields .
Coupling Reactions via Pyridine Coordination
The pyridine nitrogen participates in metal-catalyzed cross-couplings:
Key Observations :
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Suzuki couplings introduce aryl groups at C6, expanding applications in drug discovery .
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Buchwald–Hartwig amination enables direct functionalization without prior fluorine substitution .
Ester Hydrolysis and Derivative Formation
The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:
Notable Data :
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Hydrolysis under basic conditions is quantitative, with the carboxylic acid (CAS: 944998-15-6) serving as a key intermediate .
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Reduction with LiAlH₄ retains the fluoropyridine ring intact, enabling alcohol-based derivatization .
Oxidative and Reductive Transformations
The propanoate chain participates in redox reactions:
Mechanistic Insights :
-
Controlled oxidation preserves the fluoropyridine ring while modifying the propanoate chain .
-
Catalytic hydrogenation saturates the pyridine ring, altering electronic properties .
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
Applications :
-
Lactams derived from this compound show enhanced bioavailability in medicinal chemistry .
-
Macrocyclization strategies exploit the ester’s reactivity for complex molecule synthesis .
Stability and Reactivity Trends
Scientific Research Applications
Key Properties
- Molecular Formula : C12H14FNO2
- Molecular Weight : 223.25 g/mol
- Boiling Point : Approximately 250 °C
- Solubility : Soluble in organic solvents like ethanol and dichloromethane.
Pharmacological Studies
Ethyl 3-(6-fluoropyridin-3-yl)propanoate has been investigated for its potential as a pharmacological agent, particularly in the context of muscarinic acetylcholine receptors (mAChRs). Recent studies have demonstrated its ability to act as a positive allosteric modulator of the M3 muscarinic receptor, which plays a crucial role in various physiological processes.
Case Study: M3 Muscarinic Receptor Modulation
In a study published in the Chemical and Pharmaceutical Bulletin, this compound was shown to enhance the activity of acetylcholine at the M3 receptor, resulting in a significant increase in contractile responses in isolated rat bladder tissue. The pharmacokinetic profile indicated favorable absorption and bioavailability, suggesting its potential for therapeutic applications in bladder dysfunction disorders .
Synthesis of Kynurenine Pathway Inhibitors
The compound has also been utilized in the synthesis of kynurenine pathway inhibitors, which are being explored for their neuroprotective properties. These inhibitors could potentially address conditions related to neurodegeneration.
Case Study: Neuroprotective Agents
Research indicates that derivatives of this compound can inhibit kynurenine 3-monooxygenase, an enzyme implicated in neuroinflammatory processes. In experimental models, these inhibitors have demonstrated reduced levels of neurotoxic metabolites, thereby offering a promising avenue for treatment strategies against neurodegenerative diseases .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference compound for method development in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its distinct properties allow for effective calibration and validation of analytical methods.
Application Table: Analytical Methods
Mechanism of Action
The mechanism of action of Ethyl 3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active acid form, which may further interact with cellular pathways .
Comparison with Similar Compounds
Key Compounds:
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate (CAS: 216317-64-5) Substituent: Chlorine at the 6-position. Impact: Chlorine’s larger atomic radius increases steric hindrance compared to fluorine. Molecular Weight: ~213.63 g/mol (vs. ~197.17 g/mol for the fluoro analog).
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate Substituent: Cyano group at the 6-position and fluorine at the 5-position. Impact: The cyano group is a stronger electron-withdrawing group than fluorine, which could enhance electrophilicity and influence π-stacking interactions in biological targets.
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate Substituent: Nitro group at the 3-position.
Table 1: Substituent Effects on Pyridine Derivatives
| Compound | Substituent(s) | Electronic Effect | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 6-Fluoro | Moderate electron-withdrawing | ~197.17 |
| Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | 6-Chloro | Weak electron-withdrawing | ~213.63 |
| (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate | 6-Cyano, 5-Fluoro | Strong electron-withdrawing | ~220.20 |
| Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate | 3-Nitro | Strong electron-withdrawing | ~238.20 |
Yield Comparison :
- Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate: 45% yield .
Pharmacological and Physicochemical Properties
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity enhance membrane permeability and metabolic stability compared to chlorine, which may improve bioavailability .
- Ester Backbone: The ethyl propanoate moiety contributes to lipophilicity, facilitating passive diffusion across biological membranes. Modifications (e.g., methyl esters in ) alter solubility and hydrolysis rates .
Stability and Reactivity
- Hydrolytic Stability: Fluorine’s inductive effect may slow ester hydrolysis compared to nitro- or cyano-substituted derivatives .
- Thermal Stability : Fluorinated pyridines generally exhibit higher thermal stability than nitro analogs due to reduced oxidative degradation .
Biological Activity
Ethyl 3-(6-fluoropyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
This compound is characterized by the presence of a fluorinated pyridine moiety, which enhances its interaction with various biological targets. The compound's structure can be represented as follows:
Where:
- C1: Ethyl group
- C2: Propanoate backbone
- C3: Pyridine ring with fluorine substitution at position 6
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors. The fluorine atom on the pyridine ring is thought to enhance the binding affinity to target proteins, thereby modulating various biological pathways. This interaction may lead to:
- Inhibition of enzyme activity
- Alteration of cellular signaling pathways
- Induction of apoptosis in cancer cells
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found that it effectively inhibited growth at concentrations as low as 50 µg/mL. The compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealing significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 30 |
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Studies
- In Vivo Efficacy : A recent study assessed the in vivo efficacy of this compound in a mouse model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, suggesting its potential as an effective antimicrobial agent.
- Cancer Treatment : Another study investigated the compound's effects on tumor growth in xenograft models. Mice treated with this compound exhibited a marked decrease in tumor size and improved survival rates compared to untreated groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(6-fluoropyridin-3-yl)propanoate, and what purification methods are recommended?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A representative procedure involves dissolving precursors (e.g., 6-fluoropyridin-3-yl derivatives) in ethyl acetate and DMF, followed by addition of pyridine and trioxatriphosphine reagents under nitrogen at 0°C. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine and aqueous dipotassium hydrogen phosphate, dried over MgSO₄, and concentrated under reduced pressure .
- Purification : Column chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) yields >90% purity. LCMS (m/z 393 [M+H]⁺) and HPLC (retention time: 0.29–1.01 min) confirm identity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : ¹H/¹³C NMR identifies fluoropyridine protons (δ 6.5–8.5 ppm) and ester carbonyls (δ 165–175 ppm) .
- LCMS/HPLC : Quantifies molecular ion peaks (e.g., m/z 789.1 [M+H]⁺) and monitors purity .
- IR : Confirms ester C=O stretches (~1740 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .
Q. How stable is this compound under standard laboratory conditions?
- Stability : Stable at room temperature in inert atmospheres. Hydrolysis risks exist in acidic/basic conditions; store desiccated at -20°C for long-term use. Monitor via periodic HPLC to detect degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Strategies :
- Catalysis : Use Pd/C or Ni catalysts for fluoropyridine coupling, improving yields from 70% to >90% .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of fluorinated intermediates .
- Stoichiometry : Maintain a 1:1.2 molar ratio of fluoropyridine to ester precursors to minimize side products .
Q. What analytical approaches resolve contradictions in spectral data for this compound?
- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HSQC can distinguish overlapping fluoropyridine and ester protons .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts, aiding spectral interpretation. SHELX refinement (for crystallized derivatives) validates 3D structure .
Q. How does fluorination at the pyridine 6-position influence the compound’s reactivity in downstream applications?
- Mechanistic Insight : The electron-withdrawing fluorine atom increases electrophilicity at the pyridine 3-position, facilitating nucleophilic additions (e.g., aminations). Compare reactivity with non-fluorinated analogs via kinetic studies .
- Applications : Enhanced stability in cross-coupling reactions (Suzuki, Buchwald-Hartwig) for pharmaceutical intermediates .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Control : Use asymmetric catalysis (e.g., chiral ligands like BINAP) during esterification. Monitor enantiomeric excess (ee) via chiral HPLC .
- Scale-Up Risks : Exothermic reactions require temperature-controlled reactors. Pilot-scale purification may necessitate simulated moving bed (SMB) chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
